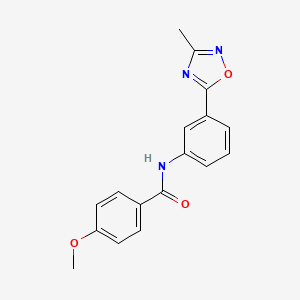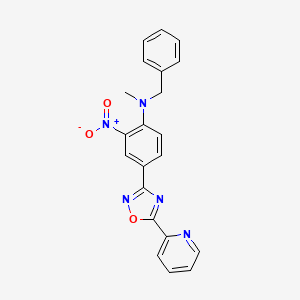
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, and its potential uses are still being explored.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is still being studied. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide in lab experiments is that it has been shown to have low toxicity. However, one limitation is that its mechanism of action is still not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are many potential future directions for the study of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide. For example, further research could be done to determine its exact mechanism of action and to optimize its use in various applications. Additionally, more studies could be done to explore its potential use as an anti-microbial agent, as well as its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide is a chemical compound that has shown promising results in various scientific research studies. Its potential applications in the field of medicinal chemistry are still being explored, and there are many potential future directions for its study. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesis Methods
The synthesis of N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide involves the reaction of 2-aminothiazole with m-tolylglyoxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to obtain N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide.
Scientific Research Applications
N-(4-methyl-5-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thiazol-2-yl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent.
properties
IUPAC Name |
N-[4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-5-4-6-11(7-8)13-18-14(21-19-13)12-9(2)16-15(22-12)17-10(3)20/h4-7H,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCXYISZSPVUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=C(S3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(tert-butyl)-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719116.png)




